molecular formula C11H12ClFO2 B1294263 tert-Butyl 2-chloro-4-fluorobenzoate CAS No. 911314-43-7

tert-Butyl 2-chloro-4-fluorobenzoate

Cat. No. B1294263
M. Wt: 230.66 g/mol
InChI Key: XSXTUTSLQCTYJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, an aromatic bishalide, 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene, was synthesized using 5-tert-butylisophthaloyl chloride and fluorobenzene. This synthesis is part of a broader category of chemical reactions where tert-butyl groups are incorporated into aromatic compounds to influence their properties, which could be relevant to the synthesis of tert-Butyl 2-chloro-4-fluorobenzoate .

Molecular Structure Analysis

The second paper provides insight into the molecular structure of a related compound, 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which crystallized in an orthorhombic space group. This suggests that tert-butyl groups can significantly influence the crystalline structure of halogenated aromatic compounds, which may extend to tert-Butyl 2-chloro-4-fluorobenzoate .

Chemical Reactions Analysis

The third paper discusses the reaction of a tert-butyl-containing compound with phenylacetylene, following an ipso-substitution mechanism. This reaction leads to the substitution of the tert-butyl group, which is an important consideration in the chemical reactivity of tert-butyl-substituted aromatic compounds like tert-Butyl 2-chloro-4-fluorobenzoate .

Physical and Chemical Properties Analysis

The polymers prepared in the first paper, which contain pendant tertiary butyl groups, were investigated for their physical, thermal, mechanical, and adhesion properties. This analysis indicates that the introduction of tert-butyl groups into aromatic compounds can significantly alter their physical and chemical properties, which is likely applicable to tert-Butyl 2-chloro-4-fluorobenzoate .

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTUTSLQCTYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650493
Record name tert-Butyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-chloro-4-fluorobenzoate

CAS RN

911314-43-7
Record name tert-Butyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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